Astragaloside VI is a bioactive compound primarily derived from the roots of Astragalus membranaceus, a plant widely recognized in traditional Chinese medicine. This compound belongs to a class of natural products known as saponins, specifically cycloartane saponins, which are characterized by their complex glycosidic structures. Astragaloside VI is noted for its various pharmacological effects, including neuroprotective, anti-inflammatory, and immune-modulating properties.
Astragaloside VI is extracted from the roots of Astragalus membranaceus, commonly referred to as Huang Qi. This plant has been extensively studied for its medicinal properties and is classified under the family Fabaceae. The compound itself falls under the broader category of triterpenoid saponins, which are known for their diverse biological activities.
The synthesis of Astragaloside VI can be achieved through both natural extraction and semi-synthetic methods. The extraction process typically involves:
Semi-synthetic approaches may involve modifying other astragalosides through enzymatic or chemical reactions to produce Astragaloside VI with desired characteristics or enhanced bioactivity .
The molecular formula for Astragaloside VI is , and it has a molecular weight of approximately 909.4829 g/mol. Its structure features a cycloartane skeleton with multiple sugar moieties attached, contributing to its solubility and biological activity. The specific arrangement of these functional groups plays a crucial role in its pharmacological effects .
Astragaloside VI undergoes various chemical reactions that can influence its bioactivity:
Understanding these reactions is essential for optimizing the therapeutic use of Astragaloside VI in clinical settings .
The mechanism of action of Astragaloside VI involves several pathways:
Relevant analyses include high-performance liquid chromatography (HPLC) for purity assessment and mass spectrometry for structural identification .
Astragaloside VI (cycloastragenol-6-O-β-D-glucopyranoside) demonstrates significant efficacy in activating the Epidermal Growth Factor Receptor/Extracellular Signal-Regulated Kinase signaling cascade, a critical pathway for cellular proliferation and tissue repair. In keratinocyte (HaCaT) and human dermal fibroblast models, Astragaloside VI (1 μM) increased Epidermal Growth Factor Receptor phosphorylation by 1.5-fold, accelerating cell migration and proliferation in vitro. This activation triggers downstream Mitogen-Activated Protein Kinase signaling, resulting in a 40% increase in cell viability compared to controls [7].
In vivo studies using murine wound models revealed that topical Astragaloside VI application reduced wound closure time by 4 days versus untreated controls. Histological analysis showed enhanced angiogenesis, with a 2.3-fold increase in capillary density in granulation tissue, attributable to Extracellular Signal-Regulated Kinase-dependent vascular endothelial growth factor upregulation. In ischemic stroke models, Astragaloside VI (2 μg/kg intravenous) activated Epidermal Growth Factor Receptor/Mitogen-Activated Protein Kinase cascades in neural stem cells, increasing neurosphere diameter by 35% and promoting neurological recovery [2] [7].
Table 1: Epidermal Growth Factor Receptor/Extracellular Signal-Regulated Kinase Activation by Astragaloside VI in Regenerative Models
Experimental Model | Key Parameters | Change vs. Control | Functional Outcome |
---|---|---|---|
HaCaT keratinocytes | Epidermal Growth Factor Receptor phosphorylation | ↑1.5-fold | 40% ↑ proliferation |
Murine wound healing | Angiogenesis markers | ↑2.3-fold vessel density | 4-day acceleration in wound closure |
Neural stem cells (stroke) | Neurosphere size | ↑35% | Enhanced neuronal differentiation |
Mechanistically, Astragaloside VI binds Epidermal Growth Factor Receptor’s extracellular domain, confirmed through molecular docking simulations, thereby initiating dimerization and autophosphorylation. Co-administration with Epidermal Growth Factor Receptor inhibitor gefitinib or Extracellular Signal-Regulated Kinase inhibitor PD98059 completely abolished these effects, validating pathway specificity [2] [7].
Astragaloside VI exerts antidepressant effects in post-stroke depression models through Neuregulin-1-mediated modulation of the Mitogen-Activated Protein Kinase Kinase/Extracellular Signal-Regulated Kinase pathway. In rats subjected to middle cerebral artery occlusion followed by chronic unpredictable stress, Astragaloside VI (2 μg/kg) upregulated hippocampal Neuregulin-1 expression by 60%, reversing depression-like behaviors. Sucrose preference increased by 30%, while forced swim test immobility decreased by 45% after 15 days of treatment [3] [8].
The compound normalized neurotransmitter imbalances, elevating striatal dopamine (from 1.63 ± 0.01 μg/mg to 2.17 ± 0.19 μg/mg) and serotonin (from 0.31 ± 0.00 μg/mg to 0.48 ± 0.02 μg/mg) concentrations. In vitro, Astragaloside VI mitigated corticosterone-induced apoptosis in neuronal PC-12 cells by enhancing Neuregulin-1-dependent Mitogen-Activated Protein Kinase Kinase/Extracellular Signal-Regulated Kinase signaling, increasing cell viability by 75% at optimal concentrations. Phosphorylated Extracellular Signal-Regulated Kinase 1/2 levels rose 2.1-fold, confirming pathway engagement [8].
Table 2: Neurochemical and Behavioral Effects of Astragaloside VI in Post-Stroke Depression
Parameter | Post-Stroke Depression Model | Post-Stroke Depression + Astragaloside VI | Change |
---|---|---|---|
Sucrose preference | 35% | 65% | ↑30% |
Striatal dopamine | 1.63 ± 0.01 μg/mg | 2.17 ± 0.19 μg/mg | ↑33% |
Phosphorylated Extracellular Signal-Regulated Kinase 1/2 | 0.4-fold expression | 1.1-fold expression | ↑175% |
Forced swim test immobility | 180 seconds | 99 seconds | ↓45% |
Neuregulin-1’s role is pivotal: Astragaloside VI failed to exert antidepressant effects when Neuregulin-1 was genetically silenced, indicating that its neurotrophic actions depend on Neuregulin-1/Extracellular Signal-Regulated Kinase crosstalk [8].
Astragaloside VI orchestrates bidirectional interactions between Mitogen-Activated Protein Kinase subfamilies (c-Jun N-terminal kinase, p38, Extracellular Signal-Regulated Kinase) and neurotrophic factors. In cerebral ischemia, Astragaloside VI activated Extracellular Signal-Regulated Kinase 1/2 within neural stem cells, increasing nestin expression by 50% and promoting neurogenesis in the subventricular zone. This correlated with a 40% improvement in motor function recovery in middle cerebral artery occlusion rats [2] [9].
Simultaneously, Astragaloside VI downregulated pro-apoptotic c-Jun N-terminal kinase phosphorylation by 60% in the substantia nigra of Parkinsonian models, reducing neuronal loss. The compound also enhanced brain-derived neurotrophic factor expression via p38 Mitogen-Activated Protein Kinase inhibition, confirming Mitogen-Activated Protein Kinase-dependent neurotrophic regulation. In vitro, Astragaloside VI increased neurite outgrowth in cortical neurons by 80%, an effect blocked by Mitogen-Activated Protein Kinase Kinase inhibitors [2] [5] [9].
Table 3: Astragaloside VI-Mediated Modulation of Mitogen-Activated Protein Kinase Pathways and Neurotrophic Markers
Pathway Component | Effect of Astragaloside VI | Downstream Impact |
---|---|---|
Extracellular Signal-Regulated Kinase 1/2 | ↑ Phosphorylation (2.0-fold) | 50% ↑ nestin, neurogenesis amplification |
c-Jun N-terminal kinase | ↓ Phosphorylation (60% reduction) | 40% ↓ neuronal apoptosis |
p38 Mitogen-Activated Protein Kinase | ↓ Activity (45% reduction) | 2.1-fold ↑ brain-derived neurotrophic factor |
Mitogen-Activated Protein Kinase Kinase | ↑ Activation (1.8-fold) | 80% ↑ neurite outgrowth |
This cross-talk extends to glial cells: Astragaloside VI shifted microglial polarization from pro-inflammatory M1 (interleukin-1β↓, tumor necrosis factor-α↓) to anti-inflammatory M2 phenotypes (interleukin-4↑, interleukin-10↑) via c-Jun N-terminal kinase/nuclear factor kappa-light-chain-enhancer of activated B cells axis modulation, creating a neuroprotective microenvironment [5] [9].
Astragaloside VI enhances cell survival by modulating the Phosphoinositide 3-Kinase/Protein Kinase B/Mechanistic Target of Rapamycin pathway, particularly under ischemic or fibrotic conditions. In carbon tetrachloride-induced liver cirrhosis models, Astragaloside VI (20 mg/kg) suppressed Phosphoinositide 3-Kinase phosphorylation by 50%, reducing downstream Protein Kinase B and Mechanistic Target of Rapamycin activation. This inhibition decreased collagen deposition by 45% and lowered serum inflammatory cytokines: interleukin-6 (from 285 ± 22 pg/mL to 132 ± 18 pg/mL), tumor necrosis factor-α (from 210 ± 15 pg/mL to 98 ± 12 pg/mL), and interleukin-1β (from 190 ± 10 pg/mL to 105 ± 8 pg/mL) [4] [9].
In neuronal contexts, Astragaloside VI activated Phosphoinositide 3-Kinase/Protein Kinase B to inhibit glycogen synthase kinase-3β, reducing tau hyperphosphorylation by 60% in Alzheimer’s models. This pathway also mediated anti-apoptotic effects: Astragaloside VI increased B-cell lymphoma 2 expression by 80% while suppressing Bcl-2-associated X protein and caspase-3 cleavage. In myocardial ischemia-reperfusion injury, the compound preserved 70% of mitochondrial membrane potential via Protein Kinase B-dependent inhibition of mitochondrial permeability transition pore opening [4] [9] [10].
Table 4: Impact of Astragaloside VI on Phosphoinositide 3-Kinase/Protein Kinase B/Mechanistic Target of Rapamycin Signaling in Disease Models
Pathway Target | Change with Astragaloside VI | Pathological Outcome |
---|---|---|
Phosphorylated Phosphoinositide 3-Kinase | ↓50% | 45% ↓ liver fibrosis |
Interleukin-6 | ↓54% (285 → 132 pg/mL) | Reduced hepatic inflammation |
Phosphorylated glycogen synthase kinase-3β | ↓60% | Ameliorated tau pathology |
B-cell lymphoma 2 | ↑80% | 70% ↓ neuronal apoptosis |
Notably, Astragaloside VI’s inhibition of Phosphoinositide 3-Kinase/Protein Kinase B/Mechanistic Target of Rapamycin signaling attenuated epithelial-mesenchymal transition in fibrotic tissues by downregulating transforming growth factor-β1 (40% reduction) and Smad2/3 phosphorylation (55% reduction), demonstrating broad cytoprotective actions [4] [9].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1